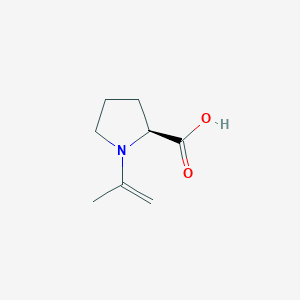

1-Prop-1-en-2-yl-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

436159-74-9 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(2S)-1-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h7H,1,3-5H2,2H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

YVKFHPSXVVBIFK-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=C)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CC(=C)N1CCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Prop 1 En 2 Yl L Proline and Its Analogs

Direct N-Alkenylation Approaches

Directly forming the N-alkenyl bond on the proline ring is an atom-economical approach to synthesizing compounds like 1-Prop-1-en-2-yl-L-proline. Research into the N-alkenylation of amino acids and related structures provides several potential strategies.

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during the N-alkenylation of L-proline. Many synthetic methods rely on base, which can lead to racemization. Therefore, developing base-free catalyst systems is a key optimization goal. For instance, in ruthenium-catalyzed N-alkylation of amino acid esters with alcohols, a robust, base-free system was found to be essential for preserving stereochemistry. researchgate.net

In palladium-catalyzed N-alkenylation of N-aryl phosphoramidates, a different class of N-substituted amino compounds, extensive optimization of reaction conditions was performed. csic.es The screening process revealed that the choice of catalyst, additive, and solvent dramatically impacts reaction yield. While Pd(OAc)₂ showed some catalytic activity, Pd(TFA)₂ proved superior. The combination of lithium acetate (B1210297) (LiOAc) as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in tert-butyl methyl ether (TBME) solvent under an oxygen atmosphere was identified as the optimal system for achieving high yields. csic.es

Table 1: Optimization of Palladium-Catalyzed N-Alkenylation of Diphenyl N-phenyl phosphoramidate

| Entry | Catalyst (mol%) | Additive (mmol) | Base (mmol) | Solvent | Yield (%) |

| 1 | Pd(TFA)₂ (10) | - | - | DME | 25 |

| 2 | Pd(OAc)₂ (10) | - | - | DME | 15 |

| 3 | Pd(TFA)₂ (10) | TBAF (0.2) | - | DME | 0 |

| 4 | Pd(TFA)₂ (10) | TBAB (0.2) | - | DME | 55 |

| 5 | Pd(TFA)₂ (10) | TBAB (0.2) | LiOAc (0.04) | DME | 72 |

| 6 | Pd(TFA)₂ (10) | TBAB (0.2) | LiOAc (0.04) | TBME | 80 |

Data sourced from a study on N-aryl phosphoramidates, illustrating a typical optimization process applicable to analogous reactions. csic.es

Several catalytic systems have been developed for the N-alkylation and N-alkenylation of amine-containing compounds, which could be adapted for proline derivatives.

Ruthenium Catalysis : A homogeneous ruthenium complex has been successfully used for the direct mono-N-alkylation of amino acid esters and amides using alcohols. researchgate.net This "borrowing hydrogen" methodology provides a green chemical pathway where water is the only byproduct. The catalyst demonstrates high efficiency (0.5–1 mol% loading) and excellent retention of stereochemistry, making it a promising candidate for synthesizing N-alkylated proline analogs. researchgate.net

Palladium Catalysis : Palladium catalysts are widely used for C-N bond formation. A concise method for the palladium-catalyzed oxidative coupling of N-aryl phosphoramidates with alkenes has been reported, yielding N-alkenyl products with excellent regio- and stereoselectivity. csic.es The success of this transformation hinges on the use of additives like LiOAc and TBAB to modulate the catalyst's reactivity and prevent catalyst deactivation by the chelating substrate. csic.es

Copper Catalysis : Copper-mediated reactions offer another avenue for N-alkenylation. Histidine residues in peptides have been shown to direct the copper-mediated N-arylation or N-alkenylation of a neighboring backbone N-H bond using boronic acids. biorxiv.org This reaction proceeds under mild conditions in physiological buffers, suggesting its potential for modifying proline within peptide structures. biorxiv.org

Indirect Synthetic Pathways

Indirect methods, which involve building or modifying the proline ring from precursors, offer alternative and sometimes more controllable routes to functionalized proline analogs.

Synthesizing proline analogs often involves strategic manipulation of functional groups from readily available starting materials.

From L-Glutamic Acid : Isotopically labeled L-proline can be synthesized on a gram scale from L-glutamic acid. researchgate.net The process involves the ring closure of glutamic acid to form L-5-oxoproline (pyroglutamic acid), followed by the selective reduction of the 5-amide function. This is achieved by converting the amide to a thioamide, which is then reduced to the amine using tributyltin hydride, all while protecting the carboxyl group and preserving the stereocenter. researchgate.net

Decarboxylative Condensation : The carboxyl group of L-proline can be transformed to generate reactive intermediates. For example, the in-situ generation of an azomethine ylide via the decarboxylative condensation of L-proline with isatin (B1672199) is a key step in the [3+2] cycloaddition reaction to form complex spirooxindolopyrrolizidines. clockss.orgnih.gov This demonstrates a powerful method where the proline carboxyl group is strategically removed to facilitate new bond formations.

Elimination Reactions : Analogs with unsaturation in the pyrrolidine (B122466) ring, such as 3,4-dehydro-L-proline, can be prepared from functionalized precursors like N-Cbz-trans-4-hydroxy-L-proline. monash.edu The hydroxyl group can be converted into a good leaving group, such as a methyl xanthate ester, which is then eliminated via microwave-assisted pyrolysis to introduce the double bond into the ring. monash.edu

A highly innovative indirect strategy involves the direct functionalization of the C-H bonds on the proline ring itself, rather than at the nitrogen atom. A stereospecific palladium-catalyzed protocol has been developed for the C3 alkenylation of proline derivatives. researchgate.netnih.govorgsyn.org This method utilizes an 8-aminoquinoline (B160924) (AQ) amide as a removable directing group to guide the catalyst to a specific C(sp³)–H bond.

The reaction of an N-protected 8-AQ proline amide with various vinyl iodides in the presence of a palladium catalyst and a silver salt oxidant affords C3-alkenylated products in good to high yields. orgsyn.org The reaction conditions were optimized, finding that a combination of Pd(OAc)₂, AgOAc, PivOH, and NaOAc in cyclopentyl methyl ether (CPME) at 110 °C gave the best results. orgsyn.org This methodology is notable for its broad substrate scope, tolerating vinyl iodides with aryl, heteroaryl, and aliphatic substituents, and for its high stereospecificity. researchgate.netorgsyn.org

Table 2: Palladium-Catalyzed C3-Alkenylation of an 8-AQ Proline Derivative

| Vinyl Iodide Substituent | Product | Yield (%) |

| Isopropenyl | 3a | 87 |

| (E)-p-Tolylvinyl | 3b | 62 |

| (E)-Phenylvinyl | 3c | 74 |

| (E)-4-Fluorophenylvinyl | 3d | 65 |

| (E)-4-Methoxyphenylvinyl | 3e | 57 |

| (E)-Thiophen-2-ylvinyl | 3f | 70 |

| (E)-3,3-Dimethylbut-1-enyl | 3g | 55 |

Reactions performed with N-TFA-Pro-AQ (1 equiv.), vinyl iodide (2.5 equiv.), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv.), PivOH (30 mol%), and NaOAc (50 mol%) in CPME at 110 °C for 24 h. Data sourced from Verho et al. orgsyn.org

Derivatization Techniques for Advanced Analytical Characterization

Because proline is a secondary amino acid and lacks a strong chromophore, its detection and analysis, especially for enantiomeric purity, often require chemical derivatization. researchgate.net

Two-Step Derivatization for GC Analysis : A common method for gas chromatography (GC) involves a two-step derivatization. First, the carboxyl group is esterified (e.g., methylation with methanolic HCl). Second, the secondary amine is acylated (e.g., with trifluoroacetic anhydride (B1165640) or acetic anhydride). This process replaces both active hydrogens, improving the compound's volatility and chromatographic properties without causing racemization, allowing for successful enantiomeric separation on a chiral column.

Fluorescent Labeling for HPLC : For high-performance liquid chromatography (HPLC), fluorescent labeling agents are frequently used to enhance detection sensitivity. Reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with the secondary amine of proline to form a highly fluorescent adduct that can be detected at specific wavelengths (e.g., 464 nm). researchgate.net This pre-column derivatization enables the sensitive quantification and chiral separation of D- and L-proline.

Post-Column Derivatization : An alternative HPLC method involves separating underivatized proline isomers first, typically using ligand-exchange chromatography, and then derivatizing them post-column. For instance, after separation, the column effluent can be mixed with a buffer and NBD, and the mixture is heated to form the fluorescent derivative, which is then detected. This method is highly specific for proline and hydroxyproline. Other techniques involve pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to remove primary amino acids, followed by derivatization of the remaining proline with phenylisothiocyanate for UV detection. monash.edu

Table 3: Summary of Derivatization Techniques for Proline Analysis

| Technique | Derivatization Steps/Reagents | Purpose | Detection Method |

| Chiral GC | 1. Methylation (Methanolic HCl) 2. Acetylation (TFAA or Acetic Anhydride) | Improve volatility and peak shape for GC separation of enantiomers. | Flame Ionization Detector (FID) |

| Chiral NP-HPLC | Pre-column reaction with NBD-Cl or NBD-F | Introduce a fluorescent tag for sensitive detection. | UV or Fluorescence Detector (e.g., 464 nm) |

| Ligand-Exchange HPLC | Post-column reaction with NBD | Specific detection of proline/hydroxyproline after chiral separation. | Spectrofluorometer |

| RP-HPLC | 1. Pre-column with OPA (to remove primary amines) 2. Pre-column with PITC | Quantitation of proline in complex biological samples. | UV Detector |

Table compiled from information in multiple sources. monash.edu

Achiral Derivatization for Enhanced Chromatographic Resolution

The analysis of proline and its analogs, such as 1-Prop-1-en-2-yl-L-proline, often requires chromatographic separation of enantiomers. Achiral derivatization is a key strategy to improve the chromatographic properties of these compounds for techniques like gas chromatography (GC). sigmaaldrich.com This process involves chemically modifying the analyte to make it more volatile and improve peak shape without altering the chiral center. sigmaaldrich.com

A common two-step derivatization process involves methylation of the carboxyl group followed by acetylation of the amino group. sigmaaldrich.com For instance, the carboxyl group can be esterified using methanolic HCl, and the amino group can be subsequently acylated with reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com This dual derivatization is crucial as it replaces both active hydrogens in the proline molecule, preventing peak tailing and allowing for successful enantiomeric separation on chiral columns. sigmaaldrich.com

Interestingly, the choice of acetylating agent can lead to a phenomenon known as enantioreversal, where the elution order of the D and L enantiomers is reversed. sigmaaldrich.com This can be particularly useful for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

For high-performance liquid chromatography (HPLC), derivatization with fluorescent reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) is employed, especially since proline itself lacks a strong chromophore for UV detection. researchgate.netimpactfactor.org This derivatization renders the proline analog detectable at specific wavelengths, enabling its chiral separation and quantification. researchgate.netimpactfactor.org

Table 1: Derivatization Reagents for Chromatographic Resolution of Proline Analogs

| Derivatization Step | Reagent | Purpose | Chromatographic Technique |

| Esterification | Methanolic HCl | Methylates carboxyl group | GC |

| Acetylation | Trifluoroacetic Anhydride (TFAA) | Blocks amino group | GC |

| Acetylation | Acetic Anhydride | Blocks amino group | GC |

| Fluorescent Labeling | NBD-Cl | Adds a fluorophore for detection | HPLC |

Isotope Labeling Strategies for Mechanistic Probes

Isotope labeling is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of molecules. For proline and its derivatives, stable isotopes such as ¹³C and ¹⁵N are incorporated into the molecular structure. researchgate.net

One synthetic route to labeled L-proline starts from correspondingly labeled L-glutamic acid. researchgate.net The process involves the ring closure of L-glutamic acid to form L-5-oxoproline. A key step is the selective reduction of the 5-amide function to an amine without affecting the carboxyl group or the chiral center. researchgate.net This is achieved by converting the amide to a thioamide, which is then reduced using tributyltin hydride. researchgate.net This methodology allows for the synthesis of L-proline labeled at any position with ¹³C or ¹⁵N on a gram scale. researchgate.net

Deuterium labeling is another common strategy. For example, L-Proline-d7 and L-Proline-d3 are commercially available deuterated forms of L-proline. medchemexpress.com These labeled compounds are invaluable in kinetic studies, such as investigating the primary isotope effect in reactions where a C-H bond at a specific position is broken in the rate-determining step. scispace.com The use of selectively labeled proteins with specific amino acids, including proline, through auxotrophic E. coli strains has also been instrumental in structural and functional studies using techniques like solid-state NMR and pulsed EPR. nih.gov

Table 2: Isotopically Labeled Proline Analogs and Their Applications

| Isotope | Labeled Compound Example | Application |

| ¹³C, ¹⁵N | (3,4-¹³C₂)-L-proline, (¹⁵N)-L-proline | Mechanistic studies, NMR, Mass Spectrometry |

| ²H (Deuterium) | L-Proline-d₇, L-Proline-d₃ | Kinetic isotope effect studies |

| ¹³C, ¹⁵N | ¹³C- and ¹⁵N-labeled amino acids | Protein structural and functional studies (NMR, EPR) |

Synthesis of N-Alkenyl Proline Analogues with Modified Ring Systems

The synthesis of N-alkenyl proline analogs with modified pyrrolidine rings allows for the creation of novel structures with potentially unique biological activities.

The functionalization of the pyrrolidine ring at various positions is a key strategy for creating diverse proline analogs. Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives can produce cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This reaction often utilizes a directing group, such as an aminoquinoline, attached to the proline nitrogen to guide the catalyst to the desired C-H bond. acs.org Similarly, palladium-catalyzed C(sp³)–H alkenylation and alkynylation have been developed to introduce vinyl and alkynyl groups at the C-3 position of the proline ring with high stereospecificity. chemrxiv.org

Ring-closing enyne metathesis (RCEM) offers another efficient route to chiral pyrrolidine derivatives. organic-chemistry.org This reaction, often catalyzed by ruthenium complexes, allows for the direct synthesis of these compounds from substrates containing a basic or nucleophilic nitrogen atom under mild conditions. organic-chemistry.org Furthermore, various cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, are powerful methods for constructing highly functionalized proline analogs. mdpi.com

Intramolecular aminohydroxylation of N-alkenylsulfonamides is a valuable method for synthesizing substituted prolinol derivatives. acs.orgresearchgate.netacs.org This reaction can be achieved under heavy metal-free conditions using an electrophilic oxidant system, such as Oxone activated by a catalytic amount of a Brønsted acid like tosic acid. acs.orgacs.orgnih.gov The reaction proceeds in high yields and provides a direct route to 1,2-amino alcohol derivatives, which are important building blocks for various biologically active molecules. acs.org This method has been successfully applied to substrates containing sensitive functional groups like azides, demonstrating its broad applicability. nih.gov The resulting prolinol derivatives can be further oxidized to the corresponding N-sulfonyl proline derivatives. acs.org

Sustainable and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of proline derivatives, this includes the use of aqueous media and solvent-free conditions.

Water is an attractive solvent for chemical reactions due to its safety, non-toxicity, and low cost. researchgate.net L-proline itself has been shown to be an effective organocatalyst for various reactions in aqueous media, such as the synthesis of benzimidazole (B57391) and quinoline (B57606) derivatives. researchgate.netijrar.org These reactions often proceed in good to excellent yields, offering a green alternative to traditional methods that use volatile organic solvents. ijrar.org

Solvent-free, or neat, reaction conditions represent another green synthetic strategy. L-proline has been used as a catalyst for Knoevenagel condensation under solvent-free conditions to synthesize 3-substituted coumarins with excellent yields. researchgate.net Similarly, palladium-catalyzed C-H arylation of proline derivatives has been shown to proceed in high yield under solvent-free conditions. acs.org These methods not only reduce environmental impact but can also lead to simpler reaction workups and purification procedures. researchgate.netmdpi.com For instance, some L-proline catalyzed reactions under solvent-free conditions result in a solid product that can be purified by simple washing and recrystallization. mdpi.com

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, which can dramatically reduce reaction times from hours to minutes and improve product yields. researchgate.netingentaconnect.com This technique has been extensively used in conjunction with L-proline as a catalyst for various organic transformations, highlighting its compatibility and effectiveness in reactions involving this amino acid. researchgate.netbenthamscience.com Microwave-assisted L-proline catalyzed reactions are valuable for creating diverse acyclic, heterocyclic, and carbocyclic frameworks that form the core of many bioactive compounds. researchgate.netingentaconnect.com

The benefits of microwave irradiation include rapid and uniform heating, which often leads to cleaner reactions and simpler work-up procedures. researchgate.netsemanticscholar.org For instance, L-proline has been employed as a catalyst in microwave-assisted, multi-component reactions to synthesize various heterocyclic systems in high yields and with short reaction times. researchgate.netresearchgate.net The use of water as a solvent in some of these reactions further enhances their green chemistry profile. researchgate.net

Several studies have demonstrated the successful synthesis of proline-containing or related heterocyclic structures under microwave irradiation. For example, the synthesis of 2-arylbenzothiazoles from the condensation of aryl aldehydes and 2-aminothiophenol (B119425) has been achieved using L-proline as a catalyst under solvent-free microwave conditions. researchgate.net Similarly, fused pyrimidines have been synthesized efficiently in water with L-proline as a catalyst under microwave irradiation. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds using L-Proline as a Catalyst

| Product | Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Arylbenzothiazoles | Aryl aldehyde, 2-Aminothiophenol | L-proline | Solvent-free | Not Specified | Good to Moderate | researchgate.net |

| Fused Pyrimidines | Not Specified | L-proline | Water | Not Specified | Not Specified | researchgate.net |

| 4-Aminoaryl-3-nitro-2H-chromene | o-Hydroxy-ω-nitrostyrene, Arylaldehyde, Arylamine | L-proline | DMSO | Not Specified | Not Specified | researchgate.net |

| Spirooxindole Pyrrolizidines | Isatin, L-proline, β-Nitrostyrenes | None | Methanol | Not Specified | Reasonable to High | nih.gov |

Photochemical Synthesis

Photochemical methods, which utilize light to initiate chemical reactions, offer another powerful tool for the synthesis and modification of proline derivatives. mdpi.com These reactions are often conducted under mild conditions and can provide access to unique molecular architectures that are difficult to obtain through thermal methods. mdpi.com Photoaffinity labeling, for instance, is a technique that uses photolabile groups to study molecular interactions, and photolabile derivatives of proline have been developed for this purpose. uzh.chresearchgate.net

One notable example is the synthesis of "PhotoProline," a diazirine-containing derivative of L-proline, which can be incorporated into peptides for photo-crosslinking studies. uzh.chresearchgate.net The diazirine group is small and efficiently forms a reactive carbene upon excitation with UV light (typically around 350 nm). uzh.ch

Furthermore, photochemical reactions have been employed for the direct C-H functionalization of proline derivatives. mdpi.com For example, the photoredox-mediated alkenylation of carboxylic acids has been applied to proline derivatives to introduce new functional groups. acs.org This type of reaction demonstrates the potential for late-stage modification of the proline scaffold.

Table 2: Examples of Photochemical Synthesis and Modification of Proline Derivatives

| Reaction Type | Proline Derivative | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Synthesis of Photo-activatable Proline | L-4-hydroxyproline | Not Specified | Synthesis of a diazirine-containing proline analog ("PhotoProline") for photoaffinity labeling. | uzh.chresearchgate.net |

| Photoredox Alkenylation | trans-4-hydroxy-L-proline | trans-1,2-bis(phenylsulfonyl)ethylene | C-H functionalization to introduce an alkenyl group. | acs.org |

| Norrish-Yang Photocyclization | L-alanine derivative (to form a proline derivative) | Triplet quencher | Stereospecific formation of a proline derivative. | nih.gov |

While direct synthetic routes for 1-prop-1-en-2-yl-L-proline using these advanced methodologies are not explicitly documented in the reviewed literature, the successful application of microwave-assisted and photochemical techniques to a wide range of proline analogs suggests their potential viability for the synthesis of this specific compound. Future research could explore the adaptation of these powerful synthetic tools for the efficient and novel construction of 1-prop-1-en-2-yl-L-proline and its related derivatives.

Applications in Asymmetric Organic Synthesis and Material Science

Organocatalytic Utilization of 1-Prop-1-en-2-yl-L-proline Derivatives

N-substituted proline derivatives, including those with alkenyl groups, have been extensively investigated as organocatalysts. These modifications aim to enhance the solubility, stability, and catalytic efficiency of proline, often leading to superior yields and stereoselectivities in a range of asymmetric reactions. The electronic nature of the N-substituent can modulate the nucleophilicity of the enamine intermediate, a key species in many proline-catalyzed reactions, thereby influencing the reaction outcome.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction through an enamine-based mechanism. While specific data for 1-prop-1-en-2-yl-L-proline in this context is not extensively documented, studies on other N-substituted proline derivatives provide valuable insights into how modifications at the nitrogen atom can impact the reaction's efficiency and stereoselectivity. For instance, N-alkylated isatins have been used in L-proline-catalyzed aldol condensations with acetone (B3395972), where the nature of the N-substituent was found to significantly affect the enantiomeric excess (ee) of the product.

Research on various proline-based organocatalysts in the asymmetric aldol reaction between acetone and substituted aromatic aldehydes has shown that modifications to the proline backbone can lead to moderate to good enantioselectivities. These studies highlight the principle that altering the steric and electronic environment of the proline catalyst can fine-tune its performance.

Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by Proline Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| L-Proline | DMSO | Room Temp. | 68 | 76 |

| Proline Derivative A | CH2Cl2 | 2 | 52 | 52 |

| Proline Derivative B | Acetone | -10 | 30 | 30 |

This table presents a comparative view of L-proline and other derivatives in a model aldol reaction. Data for 1-Prop-1-en-2-yl-L-proline is not available, but the trend suggests that N-substitution influences catalytic outcomes.

Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules. Proline and its derivatives are effective catalysts for direct asymmetric Mannich reactions. The mechanism is analogous to the aldol reaction, involving the formation of an enamine intermediate from a carbonyl donor, which then attacks an imine electrophile.

Modifications to the proline catalyst, such as the introduction of N-substituents, have been shown to improve the catalyst's performance by enhancing solubility and steric shielding in the transition state. Studies on various proline-derived organocatalysts have demonstrated superior results compared to proline itself in asymmetric Mannich reactions, offering higher yields and enantioselectivities. organic-chemistry.org While specific data for 1-prop-1-en-2-yl-L-proline is scarce, the general principles of N-substitution suggest its potential for high efficiency and stereocontrol.

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction of Aldehydes with N-Boc-imines

| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

|---|---|---|---|---|---|

| Propanal | 20 | 12 | 85 | >95:5 | 99 |

| Butanal | 20 | 12 | 82 | >95:5 | 99 |

| Isovaleraldehyde | 20 | 24 | 78 | >95:5 | 99 |

This table showcases the high efficiency of proline in catalyzing the asymmetric Mannich reaction. N-alkenyl derivatives are expected to exhibit comparable or enhanced performance.

Asymmetric Michael Additions

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins. These reactions, proceeding through an enamine intermediate, afford valuable chiral γ-functionalized carbonyl compounds.

Research has shown that while L-proline itself can catalyze the Michael addition of unmodified ketones to nitroolefins with excellent yields, the enantioselectivities are often modest. bohrium.com However, the development of N-substituted proline derivatives has led to significant improvements. For example, chiral ionic liquids based on L-proline have been successfully employed as organocatalysts in the asymmetric Michael addition of cyclohexanone (B45756) to trans-nitrostyrene, achieving high conversions and enantioselectivities up to 97% ee without the need for acidic additives. organic-chemistry.org This highlights the potential of N-functionalized prolines, such as 1-prop-1-en-2-yl-L-proline, to act as highly effective catalysts in this transformation.

Table 3: Asymmetric Michael Addition of Cyclohexanone to trans-Nitrostyrene Catalyzed by L-Proline-Based Chiral Ionic Liquids

| Catalyst | Solvent | Time (h) | Conversion (%) | dr (syn/anti) | ee (%) |

|---|---|---|---|---|---|

| [BMIM][Pro] | [BMIM][BF4] | 48 | 85 | 85:15 | 69 |

| [Choline][Pro] | [Choline][DHP] | 48 | 99 | 90:10 | 97 |

This table demonstrates the significant impact of the N-substituent (as part of the ionic liquid cation) on the stereochemical outcome of the Michael addition.

Asymmetric Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the synthesis of six-membered rings. The development of asymmetric organocatalytic versions of this reaction has been a significant area of research. Proline derivatives, particularly those that can form iminium ion intermediates with α,β-unsaturated aldehydes, have been successfully employed as catalysts.

While specific examples of 1-prop-1-en-2-yl-L-proline in Diels-Alder reactions are not prevalent in the literature, the broader class of N-substituted proline derivatives has shown promise. For instance, Jørgensen–Hayashi-type catalysts, which are diarylprolinol silyl (B83357) ethers, can convert α,β-unsaturated aldehydes into chiral dienamines that participate in formal Diels-Alder reactions with electron-deficient pyrones, yielding bicyclic lactones with high diastereo- and enantiocontrol. rsc.org This demonstrates the potential of N-substituted proline derivatives to catalyze complex cycloaddition reactions.

Enantioselective α-Functionalization of Carbonyl Compounds

The direct enantioselective α-functionalization of carbonyl compounds, such as aldehydes and ketones, is a highly valuable transformation for the synthesis of chiral building blocks. Proline and its derivatives have been instrumental in the development of these reactions, including α-amination, α-oxygenation, and α-halogenation. These reactions typically proceed through an enamine intermediate, which then reacts with an electrophilic heteroatom source.

For example, the direct, enantioselective α-chlorination of aldehydes has been achieved using a chiral imidazolidinone catalyst, a derivative of a natural amino acid, in the presence of an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov This method provides α-chloro aldehydes, important chiral synthons, with high yields and enantioselectivities. The success of such transformations underscores the potential of specifically designed proline derivatives, including N-alkenyl variants, to catalyze a wide range of enantioselective α-functionalization reactions.

Table 4: Enantioselective α-Chlorination of Aldehydes Catalyzed by a Chiral Amine Catalyst | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Octanal | 10 | 2 | 91 | 92 | | Cyclohexanecarboxaldehyde | 10 | 4 | 88 | 90 | | 3-Phenylpropanal | 10 | 2 | 93 | 91 | This table illustrates the effectiveness of chiral amine catalysts, structurally related to proline derivatives, in α-functionalization reactions.

Role as Chiral Auxiliaries and Ligands in Transition Metal Catalysis

Beyond their role in organocatalysis, proline derivatives, including N-alkenyl substituted variants, can serve as valuable chiral ligands for transition metal catalysts. The nitrogen and oxygen atoms of the proline scaffold can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a variety of metal-catalyzed reactions.

For instance, L-proline has been shown to be an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of alcohols. rsc.orgmdpi.com Furthermore, proline-based P,N ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation and Heck reactions, achieving excellent yields and high enantioselectivities. rsc.org The modular nature of proline allows for the synthesis of a diverse range of ligands by modifying the N-substituent, which can in turn be used to fine-tune the catalytic properties of the corresponding metal complexes. While specific applications of 1-prop-1-en-2-yl-L-proline as a ligand are not widely reported, the established success of other N-substituted proline derivatives suggests its potential in this area. For example, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions. mdpi.com The development of novel proline-based ligands continues to be an active area of research, with the potential to unlock new catalytic transformations and improve existing ones.

In-depth Analysis of 1-Prop-1-en-2-yl-L-proline Reveals Scant Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, specific information regarding the chemical compound “1-Prop-1-en-2-yl-L-proline” is not available. Consequently, the requested detailed article on its applications in asymmetric organic synthesis, material science, and as a chiral building block cannot be generated at this time.

This lack of information suggests that "1-Prop-1-en-2-yl-L-proline" may be a novel compound that has not yet been synthesized or characterized, or it may be a highly specialized molecule with research findings that are not widely disseminated in public-access domains. It is also possible that the compound is referred to by a different name in the existing literature.

While extensive research exists on L-proline and its various derivatives, which are widely used in catalysis and organic synthesis, the specific modification of an isopropenyl group at the nitrogen atom of the L-proline ring, as implied by the name "1-Prop-1-en-2-yl-L-proline," does not appear in the reviewed literature.

Therefore, without any foundational research on this specific compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline and strict content inclusions. Further research and synthesis of this particular molecule would be required to elucidate its potential applications in the fields of interest.

Chiral Recognition and Resolution Technologies

Development of Chiral Stationary Phases for Enantiomeric Separation

Chiral stationary phases (CSPs) are crucial for the separation of enantiomers in chromatography, a vital process in the pharmaceutical industry for ensuring the stereochemical purity of drugs. L-proline and its derivatives have been extensively used as chiral selectors in the preparation of CSPs for both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The fundamental principle behind this application is the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. Proline's rigid structure and the presence of both a carboxylic acid and a secondary amine group provide multiple sites for interaction, including hydrogen bonding, dipole-dipole interactions, and steric repulsion.

Researchers have developed various CSPs by covalently bonding L-proline derivatives to a solid support, often silica (B1680970) gel. For instance, a new chiral stationary phase for gas chromatography was prepared by attaching a diproline chiral selector to a polysiloxane copolymer. nih.gov This CSP demonstrated the ability to resolve racemic aromatic alcohols without derivatization and various amines after derivatization. nih.gov

The performance of proline-based CSPs is influenced by several factors, including the nature of the analyte, the mobile phase composition, and the temperature. For example, in the separation of proline derivatives themselves, the use of a polysaccharide-type chiral stationary phase with a mobile phase of hexane, ethanol, and trifluoroacetic acid has shown good resolution. researchgate.net The interactions leading to chiral recognition can be complex, involving hydrogen bonding and π-π interactions. researchgate.net

Table 1: Examples of L-Proline Derivative-Based Chiral Stationary Phases and Their Applications This table is illustrative of applications of L-proline derivatives in general, as no data exists for 1-Prop-1-en-2-yl-L-proline.

| Chiral Selector Principle | Chromatographic Method | Analyte Class | Key Findings |

| L-proline bonded phase | Micro-HPLC | Dansyl amino acids | Gradient separation of seven pairs of racemic dansyl amino acids was achieved. nih.gov |

| Diproline chiral selector on a polysiloxane copolymer | Gas Chromatography | Aromatic alcohols, aliphatic and aromatic amines | Racemic aromatic alcohols were resolved without derivatization; amines were resolved after derivatization. nih.gov |

| Macrocyclic glycopeptide-based CSPs | HPLC | α-substituted proline analogs | Enantioselective behavior is influenced by the structural features of both the analyte and the CSP. u-szeged.hu |

| Polysaccharide-type CSP (Chiralpak AD-H) | HPLC | Boc-proline derivatives | Mobile phase composition significantly affects resolution, suggesting hydrogen bonding is a key interaction. researchgate.net |

Proline Derivatives in Chiral Ionic Liquids for Asymmetric Transformations

Chiral ionic liquids (CILs) are a class of molten salts that are chiral and have melting points below 100 °C. They have gained attention as environmentally benign solvents and catalysts for asymmetric synthesis. L-proline and its derivatives are excellent candidates for the synthesis of CILs due to their chirality, availability, and catalytic activity. mdpi.comresearchgate.netunl.pt

In the design of proline-based CILs, the proline unit can be incorporated as either the cation or the anion. mdpi.comresearchgate.net These CILs can then act as chiral catalysts and recyclable reaction media for various asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. nih.govresearchgate.net The ionic nature of these catalysts facilitates their separation from the reaction mixture and potential reuse, which is a significant advantage in sustainable chemistry.

A study on the development of L-proline-based CILs for the asymmetric Michael reaction of ketones and aldehydes to nitro-olefins demonstrated that these catalysts can achieve high conversions and enantioselectivities (up to 97% ee). mdpi.com The catalytic performance was found to be dependent on the counter-ion and the solvent used. mdpi.com The recyclability of these ionic liquid-tagged pyrrolidine (B122466) catalysts is a frequently highlighted advantage. nih.gov

The mechanism of catalysis often involves the proline moiety forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate, which then reacts enantioselectively. The chiral environment provided by the ionic liquid can further enhance the stereochemical outcome of the reaction.

Table 2: Performance of L-Proline-Based Chiral Ionic Liquids in Asymmetric Michael Addition This table is based on research on various L-proline CILs and is for illustrative purposes, as no data exists for 1-Prop-1-en-2-yl-L-proline.

| Proline-Based CIL Catalyst | Reaction | Substrates | Conversion (%) | Enantiomeric Excess (ee, %) |

| [Choline][ProCO₂] | Michael Addition | Cyclohexanone + trans-Nitrostyrene | High | 97 mdpi.com |

| L-proline CILs with docusate (B154912) [AOT] counter-ion | Michael Addition | Ketones + Nitro-olefins | - | 65 mdpi.com |

| L-proline CILs with [NTf₂] counter-ion | Michael Addition | Aldehydes + Nitro-olefins | - | 96 mdpi.com |

| Imidazolium-tagged proline derivatives | Michael Addition | Ketones + Nitroolefins | Good to excellent | High nih.gov |

Advanced Structural and Conformational Analysis

Spectroscopic Elucidation of Stereochemistry and Molecular Architecture

Spectroscopic methods are indispensable tools for elucidating the intricate structural details of proline-containing molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR, Raman), and Electrospray Ionization Mass Spectrometry (ESI-MS) collectively provide a detailed picture of the configuration, conformation, and electronic environment of 1-Prop-1-en-2-yl-L-proline.

High-resolution NMR spectroscopy is a powerful technique for determining the configuration and predominant conformation of proline derivatives in solution. While specific NMR data for 1-Prop-1-en-2-yl-L-proline is not extensively documented in publicly available literature, the expected spectral features can be inferred from studies on analogous N-substituted proline compounds.

Key NMR experiments for structural elucidation include 1H, 13C, and various 2D techniques such as COSY, HSQC, and NOESY. The chemical shifts of the pyrrolidine (B122466) ring protons (α, β, γ, δ) and carbons are particularly sensitive to the ring's pucker and the orientation of the N-substituent. For instance, the chemical shifts of the β and γ protons can help distinguish between the two common envelope conformations of the pyrrolidine ring: Cγ-exo and Cγ-endo.

The prop-1-en-2-yl group introduces characteristic signals in the vinyl region of the 1H NMR spectrum. The coupling patterns and chemical shifts of these olefinic protons provide information about the geometry around the double bond and its electronic interaction with the proline nitrogen. NOESY experiments can reveal through-space interactions between the N-alkenyl substituent and the pyrrolidine ring protons, offering insights into the preferred rotational conformation around the N-C bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Prop-1-en-2-yl-L-proline (in ppm)

| Atom | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| α-CH | ~4.0-4.5 | ~60-65 |

| β-CH₂ | ~1.8-2.4 | ~28-32 |

| γ-CH₂ | ~1.9-2.5 | ~24-28 |

| δ-CH₂ | ~3.0-3.7 | ~45-50 |

| C=CH₂ | ~4.5-5.5 | ~100-115 |

| C=C-CH₃ | ~1.5-2.0 | ~15-20 |

| C=C | - | ~135-145 |

| COOH | - | ~170-180 |

Note: These are estimated ranges based on data for L-proline and related N-substituted derivatives. Actual values may vary depending on the solvent and other experimental conditions.

The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1750 cm⁻¹), and C-N stretching vibrations. The C=C stretching vibration of the prop-1-en-2-yl group would likely appear in the 1640-1680 cm⁻¹ region. The CH₂, CH, and CH₃ bending and stretching vibrations of both the pyrrolidine ring and the substituent will also be present.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretch of the alkenyl group is typically strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal and study the molecule's interaction with metal surfaces.

Table 2: Predicted Characteristic Vibrational Frequencies for 1-Prop-1-en-2-yl-L-proline (in cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| C-H stretch (Aliphatic & Vinylic) | 2850-3100 | FTIR, Raman |

| C=O stretch (Carboxylic Acid) | 1700-1750 | FTIR, Raman |

| C=C stretch (Alkene) | 1640-1680 | Raman (strong), FTIR (medium) |

| CH₂ scissoring (Pyrrolidine) | ~1450-1470 | FTIR, Raman |

| C-N stretch | 1000-1250 | FTIR |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions and the detection of reactive intermediates in solution. For 1-Prop-1-en-2-yl-L-proline, ESI-MS would be used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the molecular formula.

Furthermore, ESI-MS is a valuable tool for studying reaction mechanisms involving proline derivatives. In the context of organocatalysis, for example, ESI-MS can be used to detect and characterize key intermediates such as enamines or iminium ions formed during the catalytic cycle. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information about the molecule.

Conformational Dynamics and Preferred Orientations

The biological activity and chemical reactivity of proline derivatives are intimately linked to their conformational dynamics. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations. The nature of the N-substituent plays a crucial role in influencing this equilibrium.

The pyrrolidine ring of proline typically adopts one of two major puckered conformations, known as Cγ-exo and Cγ-endo (also referred to as DOWN and UP puckers, respectively). In the Cγ-exo conformation, the Cγ atom is displaced from the plane of the other four ring atoms on the opposite side of the carboxylate group. In the Cγ-endo conformation, the Cγ atom is displaced on the same side as the carboxylate group.

The energy barrier for the interconversion between these two puckers is relatively low, allowing for rapid inversion at room temperature. The equilibrium between the exo and endo conformers is influenced by steric and electronic effects of substituents on the ring. The puckering of the ring can be investigated using NMR spectroscopy by analyzing the coupling constants of the ring protons and through computational modeling.

The N-substituent has a significant impact on the conformational preferences of the pyrrolidine ring and the properties of the adjacent amide bond (in peptides). While 1-Prop-1-en-2-yl-L-proline is not part of a peptide chain, the electronic and steric properties of the N-alkenyl group will influence the ring pucker.

Electron-withdrawing substituents on the nitrogen atom can affect the electron density at the nitrogen and influence the torsional barrier around the N-Cα bond. The steric bulk of the substituent also plays a critical role. A bulky N-substituent can sterically hinder one of the ring puckers, shifting the equilibrium towards the less hindered conformation. In the case of the 1-prop-1-en-2-yl group, its planar nature around the double bond will impose specific steric constraints that favor certain ring conformations to minimize steric clashes. Computational studies are often employed to predict the preferred conformations and the energy differences between them. These studies suggest that N-alkenyl groups can influence the exo/endo equilibrium, with the specific outcome depending on the substitution pattern of the alkene.

X-ray Crystallography for Absolute Configuration Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific X-ray crystallography data for the compound 1-Prop-1-en-2-yl-L-proline. Consequently, a detailed analysis of its crystal structure, including unit cell dimensions, space group, and precise bond lengths and angles as determined by this method, cannot be provided at this time. The determination of the absolute configuration of this specific molecule via X-ray crystallography has not been reported in the available literature.

While data on the parent molecule, L-proline, and various other derivatives are available, direct extrapolation of these findings to 1-Prop-1-en-2-yl-L-proline is not scientifically rigorous without experimental validation. The unique electronic and steric influences of the 1-prop-1-en-2-yl substituent attached to the nitrogen atom of the pyrrolidine ring would be expected to significantly impact its solid-state packing and conformational preferences.

General Principles of X-ray Crystallography in Proline Derivatives:

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For proline derivatives, this technique provides critical insights into:

Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations, typically described as envelope or twist forms. X-ray diffraction precisely maps the positions of the ring atoms, defining the exact nature and degree of this pucker.

Amide Bond Conformation: The peptide bond preceding the proline residue (Xaa-Pro) can exist in either a cis or trans conformation. The steric hindrance introduced by substituents on the proline ring can influence the equilibrium between these two isomers, a feature that X-ray crystallography can definitively establish in the solid state.

Absolute Configuration: For chiral molecules like L-proline derivatives, X-ray crystallography, particularly with the use of anomalous dispersion, can be used to determine the absolute configuration (R/S nomenclature) of all stereocenters. In the case of L-proline, the stereocenter at the alpha-carbon is known to be (S). Any synthetic modification, such as the addition of the 1-prop-1-en-2-yl group, would have its stereochemistry confirmed by this method if a suitable crystal were analyzed.

Given the lack of specific experimental data for 1-Prop-1-en-2-yl-L-proline, the following table is a hypothetical representation of the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C8H13NO2 |

| Formula Weight | The mass of one mole of the compound. | 155.19 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = 90°, γ = 90° |

| Volume | The volume of the unit cell. | V = XYZ ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | D_c = 1.XXX g/cm³ |

| Absolute Configuration | The determined stereochemistry at the alpha-carbon. | (2S) |

Research Findings:

Currently, there are no specific research findings detailing the X-ray crystallographic analysis of 1-Prop-1-en-2-yl-L-proline. Research on other N-substituted proline derivatives has shown that the nature of the substituent can significantly affect the puckering of the pyrrolidine ring and the cis/trans isomerism of the amide bond. However, without experimental data for the title compound, any discussion of its specific structural parameters remains speculative. The scientific community awaits future studies that may lead to the synthesis, crystallization, and crystallographic analysis of 1-Prop-1-en-2-yl-L-proline to provide definitive structural insights.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific QM studies on 1-Prop-1-en-2-yl-L-proline have been published.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are currently no published studies that utilize Density Functional Theory (DFT) to optimize the geometry and elucidate the electronic structure of 1-Prop-1-en-2-yl-L-proline. Such calculations would provide crucial information about the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electrons, which are essential for understanding its stability and reactivity.

Prediction of Spectroscopic Parameters for Experimental Validation

No theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 1-Prop-1-en-2-yl-L-proline are available in the scientific literature. These predictions, derived from computational methods, are vital for validating experimental findings and for the unambiguous identification of the compound.

Mechanistic Modeling and Reaction Pathway Elucidation

The study of reaction mechanisms through computational modeling is a powerful tool in modern chemistry. For 1-Prop-1-en-2-yl-L-proline, this area remains unexplored.

Computational Analysis of Transition States and Reaction Energy Profiles

There is no available research detailing the computational analysis of transition states and reaction energy profiles for reactions involving 1-Prop-1-en-2-yl-L-proline. This type of analysis is critical for understanding the kinetics and thermodynamics of chemical transformations, including identifying the rate-determining steps and the feasibility of a reaction.

Theoretical Prediction of Regio- and Stereoselectivity in Organocatalysis

While L-proline and its derivatives are renowned organocatalysts, there are no theoretical studies that predict the regio- and stereoselectivity that might be induced by 1-Prop-1-en-2-yl-L-proline in catalytic reactions. Computational modeling in this area would be highly beneficial for designing new stereoselective synthetic methodologies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvents or other molecules. To date, no MD simulation studies have been published for 1-Prop-1-en-2-yl-L-proline. Such simulations could illuminate its conformational landscape and its interactions in different chemical environments, which are crucial for understanding its function in solution.

Q & A

Q. What are the established synthetic routes for preparing 1-Prop-1-en-2-yl-L-proline from L-proline?

The synthesis typically involves modifying the L-proline backbone via acylation or alkylation. For example, analogous compounds like 1-(Phenylacetyl)-L-proline are synthesized using phenylacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize byproducts, followed by purification via chromatography . Reaction conditions (e.g., room temperature, inert atmosphere) and stoichiometric ratios must be optimized to avoid side reactions. Yield improvements often require iterative adjustments to solvent polarity and reaction time .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 1-Prop-1-en-2-yl-L-proline?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and substituent placement (e.g., ¹H/¹³C NMR for backbone protons and carbons) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .

- HPLC : Ensures purity (>95% is standard for research-grade material) .

Q. How does the proline backbone’s rigidity influence the compound’s reactivity in peptide synthesis?

The pyrrolidine ring in L-proline imposes conformational constraints, affecting nucleophilic attack sites during coupling reactions. Modifications like the 1-prop-1-en-2-yl group may alter steric hindrance or electronic effects, requiring tailored activation strategies (e.g., using HOBt/DIC coupling agents) .

Advanced Research Questions

Q. What experimental designs are optimal for studying conformational dynamics in 1-Prop-1-en-2-yl-L-proline derivatives?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model substituent effects on ring puckering and torsional angles .

- Circular Dichroism (CD) : Detects secondary structure preferences in peptide chains incorporating the modified proline .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities to biological targets (e.g., enzymes or receptors) .

Note: Align simulations with empirical data to validate models .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Dose-Response Analysis : Ensure linearity in activity curves to rule out assay-specific artifacts .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-ethenyl-L-proline) to identify trends .

Contradictions often arise from impurities, solvent effects, or assay sensitivity thresholds .

Q. What theoretical frameworks guide the study of 1-Prop-1-en-2-yl-L-proline’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic interactions at catalytic sites .

- Pharmacophore Modeling : Identifies critical functional groups for target engagement .

Link findings to broader hypotheses (e.g., proline’s role in peptide stability or allosteric modulation) .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Detailed Protocols : Document reaction conditions (e.g., solvent purity, catalyst batch) .

- Open Data Sharing : Deposit raw NMR/MS spectra in repositories like PubChem .

- Collaborative Validation : Partner with independent labs to confirm results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.